4-Amino-2-bromo-5-methylbenzoic acid 4-Amino-2-bromo-5-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 2091138-62-2
VCID: VC5946884
InChI: InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
SMILES: CC1=CC(=C(C=C1N)Br)C(=O)O
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.061

4-Amino-2-bromo-5-methylbenzoic acid

CAS No.: 2091138-62-2

Cat. No.: VC5946884

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

4-Amino-2-bromo-5-methylbenzoic acid - 2091138-62-2

Specification

CAS No. 2091138-62-2
Molecular Formula C8H8BrNO2
Molecular Weight 230.061
IUPAC Name 4-amino-2-bromo-5-methylbenzoic acid
Standard InChI InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key KFRDQKNTSSTHBR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1N)Br)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three functional groups: an amino (–NH₂) group at position 4, a bromine atom at position 2, and a methyl (–CH₃) group at position 5, relative to the carboxylic acid (–COOH) group at position 1 (Figure 1) . This arrangement creates a sterically and electronically complex system. The ortho-positioned bromine and para-positioned amino group introduce significant dipole moments, while the methyl group at the meta position contributes steric bulk.

Molecular Formula: C₈H₈BrNO₂
Molecular Weight: 230.06 g/mol
IUPAC Name: 4-Amino-2-bromo-5-methylbenzoic acid
SMILES: CC1=CC(=C(C=C1N)Br)C(=O)O

Physicochemical Properties

PropertyValue/RangeSource
Melting PointNot reported
SolubilityModerate in polar solvents
logP (Octanol-Water)~2.1 (estimated)

The carboxylic acid group enhances solubility in aqueous bases, while the bromine and methyl groups increase hydrophobicity compared to unsubstituted benzoic acids .

Synthetic Methodologies

Halogenation Strategies

A patent detailing the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid provides a relevant parallel . The process involves:

  • Halogenation: Treating 4-protected amino-2-hydroxybenzoic acid with N-bromosuccinimide (NBS) in dichloroethane at 80°C to introduce bromine at position 3 .

  • Coupling: Reacting the dihalogenated intermediate with trimethylsilylacetylene using a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride) and cuprous iodide to form the benzofuran core .

Adapting this method, 4-amino-2-bromo-5-methylbenzoic acid could be synthesized via:

  • Step 1: Bromination of 4-amino-5-methylbenzoic acid using NBS in acetonitrile.

  • Step 2: Purification via recrystallization from ethanol/water mixtures .

Alternative Routes

  • Friedel-Crafts Alkylation: Introducing the methyl group early in the synthesis using methyl chloride and AlCl₃, followed by bromination and nitration/reduction sequences to install the amino group.

  • Protection-Deprotection: Using acetyl groups to protect the amino functionality during bromination, followed by acidic hydrolysis .

Table 1: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key Challenges
Direct Bromination65–70≥95Regioselectivity control
Multistep Protection50–5590Side reactions during deprotection

Functional Applications

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in serotonin receptor agonists. For example, the patent highlights its structural similarity to intermediates in 5-HT₄ receptor agonists, which are investigated for gastrointestinal and cognitive disorders. The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling further functionalization .

Materials Science

Brominated aromatics are precursors in flame retardants. The methyl and amino groups could enhance thermal stability and polymer compatibility, making this compound a candidate for specialty polymers .

Biological Activity

While direct studies are lacking, analogs exhibit:

  • Antimicrobial Activity: Bromine’s electronegativity disrupts microbial cell membranes .

  • Enzyme Inhibition: Amino and carboxylic acid groups chelate metal ions in enzyme active sites .

Comparative Analysis with Structural Analogs

Table 2: Structurally Related Compounds

CompoundCAS NumberKey Differences
5-Amino-2-bromo-4-methylbenzoic acid745048-63-9Methyl at position 4 vs. 5
2-Amino-4-bromo-6-methylbenzoic acid1191076-36-4Amino at position 2
2-Bromo-5-methylbenzoic acid6967-82-4Lacks amino group

The positioning of substituents critically influences reactivity. For instance, moving the methyl group from position 5 to 4 reduces steric hindrance near the carboxylic acid, altering solubility and reaction kinetics .

Challenges and Future Directions

  • Synthetic Optimization: Improving regioselectivity in bromination steps remains a hurdle. Catalytic systems using dirhodium complexes may offer better control .

  • Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial and anticancer potential.

  • Computational Modeling: DFT studies to predict reaction pathways and optimize synthetic routes.

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